molecular formula C5H8BNO3 B100710 3,5-Dimethylisoxazole-4-boronic acid CAS No. 16114-47-9

3,5-Dimethylisoxazole-4-boronic acid

Katalognummer B100710
CAS-Nummer: 16114-47-9
Molekulargewicht: 140.94 g/mol
InChI-Schlüssel: DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisoxazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for the synthesis of various derivatives with diverse chemical functionalities and has been explored in different chemical reactions and conditions.

Synthesis Analysis

The synthesis of 3,5-Dimethylisoxazole derivatives has been reported through various methods. For instance, 3-Amino-4,5-dimethylisoxazole was prepared from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid with key features including DBU treatment and the use of acetohydroxamic acid as an N-protected hydroxylamine equivalent, providing the title compound in reasonable overall yield . Additionally, 3,5-Dimethylisoxazole was alkylated to give 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, with the possibility of obtaining di- and tri-alkylated products .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylisoxazole derivatives has been studied using various spectroscopic methods. For example, the molecular structure and resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid, a related compound, were studied using nuclear magnetic resonance (NMR) spectroscopy, revealing different resonance states under varying temperatures . Additionally, the crystal structure, vibrational spectra, and DFT simulations of the same compound were investigated, providing insights into its conformer forms and geometric parameters .

Chemical Reactions Analysis

3,5-Dimethylisoxazole has been shown to participate in a variety of chemical reactions. It reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to yield 3-methyl-5-(2-hydroxyalkyl)isoxazoles regiospecifically . The compound also undergoes hydrogen isotope exchange in strongly acidic media, which has implications for its reactivity in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylisoxazole derivatives have been characterized by various techniques. For instance, a series of barbituric acid derivatives were synthesized and their liquid crystal properties were explored, showing that some derivatives exhibited enantiotropic thermotropic liquid crystalline mesophases . The stability of 5,5-Dimethyl-1,4,2-dioxazoles, which protect both NH and OH moieties in a nonprotic form, was also studied, demonstrating their stability under a wide variety of reaction conditions .

Wissenschaftliche Forschungsanwendungen

Isotope Exchange and Electrophilic Substitution

3,5-Dimethylisoxazole undergoes isotopic exchange in acidic media. This exchange is particularly notable at the C4 position. Research by Setkina & Sokolov (1964) highlights the decreased reactivity of the isoxazole ring in sulfuric acid, providing insights into electrophilic substitution reactions of this compound.

Alkylation Processes

The alkylation of 3,5-Dimethylisoxazole with sodium amide yields 3-methyl-5-alkylisoxazoles, which can be further processed into secondary and tertiary alkyl groups. This process, studied by Kashima et al. (1973), also examined the hydrogenolysis and hydrolysis of these isoxazoles.

Palladium-Catalyzed Cross-Coupling

3,5-Dimethyl-4-iodoisoxazole has been used in palladium-catalyzed coupling with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles. The unique nature of the isoxazole ring is exploited for converting these compounds to 3-aryl-2,4-pentanediones, as explored by Labadie (1994).

Synthesis of β-diketones

3,5-Dimethylisoxazole can be metalated and alkylated regiospecifically for the synthesis of disubstituted isoxazoles and corresponding β-diketones. Brunelle (1981) discusses the alkylation on the 5-methyl group first, followed by alkylation on the 3-methyl group.

Photoelectron Angular Distribution

The photoelectron spectra of isoxazoles, including 3,5-dimethylisoxazole, have been studied, revealing their electronic properties and spectroscopic behavior. Kobayashi et al. (1982) compared isoxazoles with related compounds to understand their electronic structures.

Reactions with Carbonyl Compounds

3,5-Dimethylisoxazole reacts with carbonyl compounds, yielding various products depending on the reacting carbonyl compound. This process, studied by Kashima et al. (1976), includes the formation of 3-methyl-5-(benzoylmethyl)isoxazole and other derivatives.

Antifungal Activity

Novel 3,4,5-triarylisoxazole derivatives synthesized by Suzuki reaction, including those from 3,5-dimethylisoxazole, have been explored for their antifungal properties. Shetty, Shafi & Kuberan (2013) focus on the antifungal activity against various pathogens.

Hypoglycemic Activity

Though related to pharmacology, it's noteworthy that 3,5-dimethylisoxazole has been studied for its hypoglycemic activity, indicating its potential therapeutic applications. Dulin & Gerritsen (1963) discuss its potency in comparison to other compounds.

Structural and Spectroscopic Analysis

Comprehensive structural and spectroscopic analysis, including computational studies, have been conducted on 3,5-dimethylisoxazole, offering insights into its molecular properties. Kavitha & Velraj (2016) provide detailed information on its electronic and structural characteristics.

Photoisomerization Studies

The photochemistry of 3,5-dimethylisoxazole has been explored, particularly its behavior under UV laser irradiation. Nunes, Reva & Fausto (2013) studied the formation of various photoproducts and intermediates, including nitrile ylides.

Safety And Hazards

3,5-Dimethylisoxazole-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370237
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazole-4-boronic acid

CAS RN

16114-47-9
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL three RB flask fitted with magnetic stirrer was charged 4-bromo-3,5-dimethyl-1,2-oxazole (4.0 g, 22.7 mmol) in THF (40 mL), cooled −78° C. To the stirred solvent was added n-butyl lithium (28.4 mL, 1.6M solution, 45.0 mmol) drop wise and stirred at −65° C. about 30 minutes. The RM was brought to −78° C., was added tri-isopropyl borate (12.81 g, 68.0 mmol), once the temperature to reached room temperature and stirred about 16 h. Then removed the solvent under reduced pressure and quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4 and removed the solvent under reduced pressure. The obtained crude material was purified by silica gel column chromatography to obtain white solid. (0.4 g, yield: 12.5%).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
28.4 mL
Type
reactant
Reaction Step Three
Quantity
12.81 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 3
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 6
3,5-Dimethylisoxazole-4-boronic acid

Citations

For This Compound
61
Citations
AK Edmonds, CS Oakes, S Hassell-Hart… - Organic & …, 2022 - pubs.rsc.org
ISOX-DUAL is a dual inhibitor of CBP/p300 (IC50 = 0.65 μM) and BRD4 (IC50 = 1.5 μM) bromodomains, and a useful chemical probe for epigenetic research. Aspects of the published …
Number of citations: 1 pubs.rsc.org
D Sperandio, V Aktoudianakis, K Babaoglu… - Bioorganic & Medicinal …, 2019 - Elsevier
The bromodomain and extra-terminal (BET) family of proteins, consisting of the bromodomains containing protein 2 (BRD2), BRD3, BRD4, and the testis-specific BRDT, are key …
Number of citations: 14 www.sciencedirect.com
X Xue, Y Zhang, C Wang, M Zhang, Q Xiang… - European Journal of …, 2018 - Elsevier
The bromodomain and extra-terminal proteins (BET) have emerged as promising therapeutic targets for the treatment of castration-resistant prostate cancer (CRPC). We report the …
Number of citations: 23 www.sciencedirect.com
L Fang, Z Hu, Y Yang, P Chen, J Zhou… - Bioorganic & Medicinal …, 2021 - Elsevier
Bromodomain and extra-terminal (BET) is a promising therapeutic target for various hematologic cancers. We used the BRD4 inhibitor compound 13 as a lead compound to develop a …
Number of citations: 5 www.sciencedirect.com
MR McKeown, DL Shaw, H Fu, S Liu, X Xu… - Journal of medicinal …, 2014 - ACS Publications
BET bromodomain inhibition has contributed new insights into gene regulation and emerged as a promising therapeutic strategy in cancer. Structural analogy of early methyl-triazolo …
Number of citations: 120 pubs.acs.org
YX Bo, R Xiang, Y Xu, SY Hao, XR Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Serine/threonine protein kinases Aurora A, B, and C play essential roles in cell mitosis and cytokinesis, and a number of Aurora kinase inhibitors have been evaluated in the clinic. …
Number of citations: 11 www.sciencedirect.com
G Cheng, Z Wang, J Yang, Y Bao, Q Xu, L Zhao… - Bioorganic …, 2019 - Elsevier
HDAC inhibitors and BRD4 inhibitors were considered to be potent anti-cancer agents. Recent studies have demonstrated that HDAC and BRD4 participate in the regulation of some …
Number of citations: 43 www.sciencedirect.com
BJ Reizman, YM Wang, SL Buchwald… - Reaction chemistry & …, 2016 - pubs.rsc.org
An automated, droplet-flow microfluidic system explores and optimizes Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. A smart optimal DoE-based algorithm is implemented to …
Number of citations: 163 pubs.rsc.org
A Muthengi, VK Wimalasena, HO Yosief… - Journal of medicinal …, 2021 - ACS Publications
The use of epigenetic bromodomain inhibitors as anticancer therapeutics has transitioned from targeting bromodomain extraterminal domain (BET) proteins into targeting non-BET …
Number of citations: 16 pubs.acs.org
DA Hay, O Fedorov, S Martin… - Journal of the …, 2014 - ACS Publications
Small-molecule inhibitors that target bromodomains outside of the bromodomain and extra-terminal (BET) sub-family are lacking. Here, we describe highly potent and selective ligands …
Number of citations: 300 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.